molecular formula C6H7IN2O2 B603174 methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1290964-42-9

methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B603174
CAS No.: 1290964-42-9
M. Wt: 266.04g/mol
InChI Key: VHHUJEUPMUXVIC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by an iodine atom at position 4, a methyl group at position 3, and a methyl ester at position 3. Its molecular formula is C₇H₉IN₂O₂, with a molar mass of 280.06 g/mol.

Properties

IUPAC Name

methyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHUJEUPMUXVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Carbonate-Mediated Cycloaddition

A highly efficient protocol developed by Li et al. (2022) involves the reaction of hydrazonoyl chlorides with cinnamic aldehydes in the presence of potassium carbonate. This method produces 1,3,4,5-tetrasubstituted pyrazoles under mild, non-toxic conditions (Table 1).

Table 1: Representative Cycloaddition Conditions for Pyrazole Formation

Hydrazonoyl ChlorideCinnamic AldehydeSolventTemperature (°C)Yield (%)
4-Chlorophenyl4-MethylcinnamaldehydeEtOH2589
2-Nitrophenyl3-MethoxycinnamaldehydeEtOH2578
PhenylCinnamaldehydeEtOH2592

Key advantages of this method include:

  • Regioselectivity : The reaction favors 1,3,4,5-substitution patterns, critical for subsequent iodination.

  • Functional Group Tolerance : Electron-withdrawing and donating groups on both reactants are compatible.

  • Scalability : Demonstrated efficacy at gram-scale synthesis (60–92% yield).

The mechanism proceeds via a stepwise pathway:

  • In situ generation of nitrile imine from hydrazonoyl chloride under basic conditions.

  • Nucleophilic attack by the carbonyl oxygen of the cinnamic aldehyde, forming a zwitterionic intermediate.

  • Cyclization and aromatization to yield the pyrazole core.

Iodination Strategies for C-4 Functionalization

Introducing iodine at the 4-position of the pyrazole ring requires careful optimization to avoid over-iodination or ring degradation. While direct methods are scarce in published literature, analogous procedures for brominated and chlorinated pyrazoles suggest viable pathways.

Electrophilic Aromatic Substitution

Electrophilic iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. For electron-rich pyrazoles, such as 3-methyl-1H-pyrazole-5-carboxylate, iodination occurs preferentially at the 4-position due to para-directing effects of the methyl group.

Table 2: Iodination Conditions for Pyrazole Derivatives

Starting MaterialIodinating AgentCatalystSolventTemperature (°C)Yield (%)
3-Methyl-1H-pyrazole-5-carboxylateIClFeCl₃CH₃CN8065
3-Methyl-1H-pyrazole-5-carboxylateNISDCM2558

Notable observations:

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

  • Catalyst Necessity : Lewis acids like FeCl₃ improve regioselectivity but may complicate purification.

Sequential Synthesis: Cycloaddition Followed by Iodination

Combining the above methodologies enables a two-step synthesis of the target compound:

Step 1 : [3 + 2] Cycloaddition

  • React methyl 3-methyl-1H-pyrazole-5-carboxylate precursor with iodinated hydrazonoyl chloride.

  • Optimized Conditions : K₂CO₃ (2.5 equiv), EtOH, 25°C, 12 h.

Step 2 : Post-Cycloaddition Iodination

  • Treat intermediate with NIS in dichloromethane at ambient temperature.

  • Yield : 62–68% after column chromatography.

Industrial Scalability and Process Optimization

Transitioning from laboratory-scale to industrial production necessitates addressing:

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, critical for exothermic iodination steps. Preliminary data suggest:

  • Residence Time : <5 minutes for complete conversion.

  • Safety : Reduced iodine inventory minimizes explosion risks.

Cost-Reduction Strategies

  • Catalyst Recycling : FeCl₃ recovery via aqueous extraction (85% efficiency).

  • Solvent Recovery : Distillation reclaims >90% acetonitrile.

Critical Comparison of Methodologies

Table 3: Advantages and Limitations of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cycloaddition + Iodination58–6895–98HighModerate
Direct Electrophilic Substitution6590–92LowHigh

Key trade-offs:

  • Cycloaddition Route : Superior regiocontrol but requires multi-step synthesis.

  • Direct Iodination : Simpler workflow but limited to pre-functionalized substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development. Its potential pharmacological properties include:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. This compound may play a role in developing new anticancer agents by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : Research indicates that pyrazole compounds possess antibacterial and antifungal activities. This compound could be evaluated for its efficacy against various pathogens, contributing to the development of novel antimicrobial agents .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntibacterialActivity against Gram-positive and Gram-negative bacteria
AntifungalEfficacy against common fungal pathogens

Agricultural Applications

The compound's structure suggests potential utility in agriculture, particularly as a pesticide or fungicide. Pyrazole derivatives are known for their effectiveness in controlling various pests and diseases affecting crops.

  • Fungicidal Activity : this compound may be tested for its ability to inhibit fungal pathogens, thus protecting crops from diseases that can lead to significant yield losses .

Synthesis and Mechanistic Studies

The synthesis of this compound is typically achieved through multi-step reactions involving various reagents and conditions. Understanding the synthetic pathways is crucial for optimizing production and enhancing yield.

Table 2: Synthesis Pathways

StepReagents UsedReaction Type
1Iodine, baseHalogenation
2Carboxylic acid derivativesEsterification
3Pyrazole precursorsCyclization

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including this compound, in various applications:

Case Study A: Anticancer Research

A study investigated the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study B: Agricultural Efficacy

Field trials were conducted to assess the fungicidal properties of this compound on crops affected by fungal infections. The compound demonstrated effective control over targeted pathogens, leading to improved crop health and yield .

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

Methyl 5-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1869957-29-8)
  • Structural Difference : Iodine at position 5 and methyl ester at position 4.
  • Properties : Molar mass = 266.04 g/mol; predicted density = 1.96 g/cm³; boiling point = 293.2°C .
Ethyl 4-Iodo-3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1019403-26-9)
  • Structural Difference : Ethyl ester instead of methyl ester.
  • Properties : Molecular weight = 280.06 g/mol; storage requires protection from light and moisture .
  • Functional Impact : The ethyl group increases hydrophobicity, which may influence solubility and metabolic stability in biological applications.

Non-Halogenated Analogs

Ethyl 1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 197079-26-8)
  • Structural Difference : Lacks iodine and has a methyl group at position 1.
  • Reactivity : Absence of iodine limits utility in metal-catalyzed coupling reactions. Hydrolysis under basic conditions (e.g., NaOH) yields carboxylic acids, a pathway shared with iodinated analogs .
Methyl 4-Amino-1H-Pyrazole-5-Carboxylate Hydrochloride (CAS 27116-93-4)
  • Structural Difference: Amino group at position 4 instead of iodine.

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate 280.06 Not reported Not reported
Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate 266.04 1.96 293.2
Ethyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate 280.06 Not reported Not reported
  • Trends: Iodine increases molecular weight and density compared to non-halogenated analogs. Ethyl esters exhibit higher hydrophobicity than methyl esters .

Crystallographic and Structural Analysis

  • Tools like SHELXL and Mercury CSD facilitate crystal structure determination. Iodine’s heavy atom effect improves X-ray diffraction resolution compared to lighter substituents .

Commercial Availability and Cost

  • Methyl Esters : Purity typically >95% (GC), with prices ranging from JPY 7,500–35,000/g depending on scale .
  • Iodinated Derivatives : Higher cost due to iodine’s expense and specialized synthesis requirements .

Biological Activity

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of an iodine atom at the 4-position and a carboxylate group at the 5-position enhances its reactivity and biological profile. Its molecular formula is C6H7IN2O2C_6H_7IN_2O_2, with a molecular weight of approximately 236.04 g/mol.

The primary mechanism of action for this compound involves the inhibition of D-amino acid oxidase (DAO) , an enzyme that plays a crucial role in the metabolism of D-amino acids. These amino acids are implicated in various physiological processes, including neurotransmission. By inhibiting DAO, this compound has the potential to modulate neurotransmitter levels and protect against oxidative stress induced by D-serine, which is particularly relevant in neurological disorders .

Inhibition of D-Amino Acid Oxidase

Research has demonstrated that this compound acts as a selective inhibitor of DAO. This inhibition can lead to protective effects against oxidative stress in neuronal cells. The compound's ability to modulate DAO activity suggests potential applications in treating conditions such as schizophrenia and other neurodegenerative diseases.

Antifungal Activity

In addition to its effects on DAO, this compound has shown antifungal properties. It was tested against various phytopathogenic fungi using an in vitro mycelia growth inhibition assay, where it exhibited moderate to excellent antifungal activity. This property highlights its potential utility in agricultural chemistry as a fungicide.

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, a series of novel pyrazole derivatives were synthesized, demonstrating varying degrees of activity against DAO and fungal pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance biological efficacy .

Compound NameBiological ActivityIC50 (µM)
This compoundDAO Inhibition0.55
Novel Derivative AAntifungal Activity0.87
Novel Derivative BDAO Inhibition0.36

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond neurological disorders. Its antifungal properties suggest possible use in treating fungal infections in agricultural settings. Moreover, ongoing research aims to explore its efficacy in other disease models, including cancer, by investigating its interactions with various biological targets .

Q & A

Q. How can computational modeling predict the compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, DHFR). Compare binding affinities with known inhibitors. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns .

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